Methylboronic acid pinacol ester-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15BO2 |

|---|---|

Molecular Weight |

145.02 g/mol |

IUPAC Name |

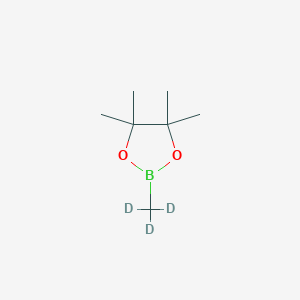

4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3 |

InChI Key |

FOQJHZPURACERJ-VPYROQPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])B1OC(C(O1)(C)C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methylboronic Acid Pinacol Ester-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Methylboronic acid pinacol (B44631) ester-d3, a deuterated organoboron compound of significant interest in synthetic chemistry and drug discovery. This document includes detailed data, experimental protocols, and visualizations to support researchers in their work with this versatile reagent.

Chemical Properties and Structure

Methylboronic acid pinacol ester-d3, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane, is the deuterated isotopologue of methylboronic acid pinacol ester.[1] The incorporation of deuterium (B1214612) in the methyl group offers a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative analyses.[2]

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog are summarized in the table below for easy comparison. The properties of the non-deuterated compound are often used as a close approximation due to the minimal impact of deuterium substitution on most physical characteristics.

| Property | This compound | Methylboronic acid pinacol ester |

| Molecular Formula | C₇H₁₂D₃BO₂ | C₇H₁₅BO₂ |

| Molecular Weight | 145.02 g/mol [1][2] | 142.01 g/mol [3] |

| CAS Number | 2413695-26-6[1] | 94242-85-0[3] |

| Appearance | Colorless to pale yellow liquid or solid[4] | Colorless to light yellow liquid[5] |

| Boiling Point | Not explicitly reported | 120-122 °C at 747 mmHg[3] |

| Density | Not explicitly reported | 0.88 ± 0.1 g/cm³ (20 °C, 760 Torr)[6] |

| Refractive Index | Not explicitly reported | 1.4003 (20 °C)[6] |

| Flash Point | Not explicitly reported | 31.3 ± 18.7 °C[6] |

Structural Information

The structure of this compound is characterized by a five-membered dioxaborolane ring, which enhances its stability and handling properties compared to the free boronic acid.[4]

| Identifier | Value |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane[1] |

| InChI | InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3[1] |

| SMILES | CC1(C)OB(C([2H])([2H])[2H])OC1(C)C |

Spectroscopic Data (Reference Data for Non-Deuterated Analog)

| Spectrum | Data for Methylboronic acid pinacol ester |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.26 (s, 12H), 0.26 (s, 3H)[7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 83.0, 24.9 (Methyl peak, broadened by B, not assigned)[7] |

| ¹¹B NMR (160 MHz, CDCl₃) | δ 33[7] |

| HRMS (EI-TOF) | m/z calcd for [M]⁺ (C₇H₁₅O₂B) 142.1165; found 142.1169[7] |

Experimental Protocols

Synthesis of Methylboronic Acid Pinacol Ester (Non-Deuterated Analog)

This protocol describes the synthesis of the non-deuterated analog, which can be adapted for the synthesis of the d3-variant by using a deuterated methylating agent.

Materials:

-

Methylboronic acid

-

Pinacol

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure: [7]

-

In a suitable flask, dissolve methylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in diethyl ether.

-

Add magnesium sulfate (1.0 equiv.) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, filter the mixture to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield pure methylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the introduction of a deuterated methyl group onto aromatic and heteroaromatic scaffolds.

General Protocol:

-

Reactants: Aryl or vinyl halide (1.0 equiv.), this compound (1.2-2.0 equiv.)

-

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base: Aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Development

The use of deuterated compounds in drug development has gained significant attention due to the "deuterium effect," which can alter the pharmacokinetic properties of a drug by slowing its metabolism. This compound serves as a key building block for introducing deuterated methyl groups into potential drug candidates.

Key Applications:

-

Metabolic Stability Studies: Replacing a methyl group with a trideuteriomethyl group can slow down cytochrome P450-mediated oxidation, a common metabolic pathway. This allows for the investigation of metabolic hotspots in a drug molecule.

-

Pharmacokinetic Profile Enhancement: By reducing the rate of metabolic clearance, deuteration can lead to a longer half-life, increased exposure, and potentially a lower required dose of the drug.

-

Internal Standards: Due to its distinct mass, this compound and its derivatives are excellent internal standards for quantitative analysis by mass spectrometry (LC-MS or GC-MS).[2]

Safety and Handling

This compound and its non-deuterated analog are flammable liquids and vapors and can cause skin and eye irritation.[1] It is important to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in introducing a deuterated methyl group via robust methods like the Suzuki-Miyaura cross-coupling reaction makes it an important tool for investigating and optimizing the metabolic and pharmacokinetic properties of drug candidates. Proper handling and storage procedures are essential for its safe and effective use in the laboratory.

References

- 1. This compound | C7H15BO2 | CID 140694586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methylboronic acid pinacol ester | 94242-85-0 [sigmaaldrich.com]

- 4. CAS 94242-85-0: Methyl boronic acid pinacol ester [cymitquimica.com]

- 5. Methylboronic Acid Pinacol Ester [myskinrecipes.com]

- 6. Methylboronic acid pinacol ester [chembk.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.pt [fishersci.pt]

Understanding the Kinetic Isotope Effect of Methylboronic Acid Pinacol Ester-d3: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, particularly in the context of C-H bond activation, a common metabolic pathway for many drug candidates. This guide provides a comprehensive overview of the kinetic isotope effect, with a specific focus on methylboronic acid pinacol (B44631) ester-d3, a deuterated compound with significant potential in mechanistic studies.

The Core Concept: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2][3] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequency of chemical bonds.[1][4] A bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[4] Consequently, if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction, a change in the reaction rate will be observed.[5]

The KIE is typically expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH):

KIE = kL / kH [1]

-

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step.[2][5] For the cleavage of a C-H bond, the substitution of hydrogen with deuterium (B1214612) (a C-D bond) typically results in a KIE (kH/kD) greater than 1, often in the range of 2-7.[2][3]

-

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[5] These effects are generally smaller than primary KIEs.[1]

In drug development, leveraging the KIE by introducing deuterium at metabolically vulnerable C-H positions can slow down metabolism, thereby improving the pharmacokinetic profile of a drug.[1][6]

KIE in the Context of Organoboron Chemistry

Organoboron compounds are versatile intermediates in organic synthesis, and understanding their reaction mechanisms is crucial for developing new synthetic methodologies. The substitution of hydrogen with deuterium in organoboranes is a powerful technique for elucidating these mechanisms.[4] For instance, in palladium-catalyzed C-H activation reactions involving boronic acids, a significant KIE suggests that C-H bond cleavage is the rate-determining step.[7]

Methylboronic acid pinacol ester is a commonly used reagent in organic synthesis.[8] Its deuterated analog, methylboronic acid pinacol ester-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, serves as an excellent probe for studying reactions involving the activation of the methyl C-H bonds.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from a competitive experiment designed to determine the KIE for a reaction involving methylboronic acid pinacol ester and its deuterated analog. In such an experiment, a 1:1 mixture of the two isotopic compounds is subjected to the reaction conditions, and the relative consumption of the reactants or formation of the products is monitored.

| Parameter | Value | Description |

| Initial [MBPE] / [MBPE-d3] Ratio | 1.00 | Equimolar starting concentrations of methylboronic acid pinacol ester (MBPE) and its deuterated analog (MBPE-d3). |

| Reaction Conversion | 10% | The reaction is quenched at low conversion to ensure accurate KIE determination. |

| Final [MBPE] / [MBPE-d3] Ratio | 0.85 | The ratio of the remaining unreacted starting materials. |

| Product [P-H] / [P-D] Ratio | 5.88 | The ratio of the products formed from the non-deuterated and deuterated starting materials. |

| Calculated KIE (kH/kD) | ~5.9 | Calculated from the product ratio, indicating a significant primary kinetic isotope effect. |

Note: The values presented are illustrative and would need to be determined experimentally.

Experimental Protocols

A generalized protocol for determining the intermolecular KIE for a reaction of this compound is provided below. This protocol is based on general methods for KIE determination and would require optimization for a specific reaction.

Objective: To determine the primary kinetic isotope effect for a reaction involving the C-H(D) bond cleavage of the methyl group of methylboronic acid pinacol ester.

Materials:

-

Methylboronic acid pinacol ester

-

This compound[9]

-

Reactant partner(s) and catalyst (as required by the specific reaction)

-

Anhydrous solvent

-

Internal standard for analysis (e.g., dodecane (B42187) for GC analysis)

-

Quenching agent

Instrumentation:

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a Nuclear Magnetic Resonance (NMR) spectrometer.

-

Standard laboratory glassware for inert atmosphere reactions.

Procedure:

-

Preparation of the Reaction Mixture:

-

Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh equimolar amounts of methylboronic acid pinacol ester and this compound into a reaction vessel.

-

Add the anhydrous solvent and the internal standard.

-

Dissolve the components completely.

-

-

Reaction Initiation and Monitoring:

-

Add the other reactant(s) and the catalyst to the reaction mixture to initiate the reaction.

-

Maintain the reaction at a constant temperature.

-

Monitor the progress of the reaction by periodically taking aliquots, quenching them, and analyzing them by GC or NMR.

-

-

Reaction Quenching:

-

Quench the reaction at a low conversion (typically 5-10%) to ensure the ratio of reactants does not change significantly from the initial ratio.[1]

-

-

Analysis:

-

Analyze the quenched reaction mixture using GC-FID, GC-MS, or ¹H NMR spectroscopy.

-

Determine the relative amounts of the unreacted methylboronic acid pinacol ester and this compound, as well as the corresponding products, by integrating the relevant peaks relative to the internal standard.

-

-

Calculation of the KIE:

-

The KIE can be calculated from the ratio of the products formed or the ratio of the unreacted starting materials using established equations.

-

Visualizations

Diagram 1: Experimental Workflow for KIE Determination

Caption: A generalized workflow for the experimental determination of the kinetic isotope effect.

Diagram 2: Primary Kinetic Isotope Effect in C-H vs. C-D Bond Cleavage

Caption: Energy profile illustrating the origin of the primary kinetic isotope effect.

Conclusion

The study of the kinetic isotope effect of this compound provides invaluable insights into the mechanisms of reactions involving C-H bond activation. For researchers in drug development and organic synthesis, a thorough understanding and application of KIE studies can lead to the design of more stable and effective molecules and more efficient synthetic routes. The methodologies and concepts outlined in this guide serve as a foundational resource for undertaking such investigations.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Methylboronic acid pinacol ester | 94242-85-0 | FM38544 [biosynth.com]

- 9. This compound | C7H15BO2 | CID 140694586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing the Deuterium Kinetic Isotope Effect in Boronic Ester-Based Drug Candidates: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of deuterated boronic esters in medicinal chemistry.

Introduction

In the landscape of modern drug discovery, medicinal chemists continually seek innovative strategies to enhance the therapeutic profiles of novel and existing drug candidates. Two powerful tools that have gained significant traction are the use of boronic acids and their corresponding esters, and the site-selective incorporation of deuterium (B1214612). Boronic acids are known for their ability to form reversible covalent bonds with biological nucleophiles, making them potent enzyme inhibitors.[1][2] Deuteration, the replacement of hydrogen with its stable heavy isotope, can profoundly alter a molecule's metabolic fate by leveraging the deuterium kinetic isotope effect (KIE).[3][4] This guide provides a comprehensive technical overview of the synergy between these two approaches, exploring the role of deuterated boronic esters in creating more robust, stable, and effective therapeutics. We will delve into the core principles, synthetic methodologies, and potential applications, providing researchers with the foundational knowledge to apply this strategy in their drug development programs.

The Foundation: Boronic Esters in Medicinal Chemistry

Boronic acids and their esters have emerged as a privileged class of compounds in medicinal chemistry due to their unique electronic properties and versatile reactivity.[1][5] The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This property is central to their primary mechanism of action as enzyme inhibitors.

Mechanism of Action: Proteasome Inhibition

The most prominent example of a boronic acid drug is bortezomib (B1684674) (Velcade®), a first-in-class proteasome inhibitor approved for treating multiple myeloma.[6][7] The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors in cancer cells, triggering cell death.[8][9] The boronic acid moiety of bortezomib is crucial to its function, as it forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome.[2] Boronic esters often serve as prodrugs that hydrolyze in vivo to release the active boronic acid.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hasyweb.desy.de [hasyweb.desy.de]

- 9. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

physical properties of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane. This deuterated pinacol (B44631) boronic ester is a valuable reagent in organic synthesis, particularly for the introduction of isotopically labeled methyl groups in Suzuki-Miyaura cross-coupling reactions and other transformations. The presence of deuterium (B1214612) allows for mechanistic studies and can be used as an internal standard in mass spectrometry-based analyses.

Core Physical Properties

| Property | Value (for non-deuterated analog) | Expected Value (for deuterated analog) |

| Molecular Formula | C7H15BO2 | C7H12D3BO2 |

| Molecular Weight | 142.00 g/mol | 145.02 g/mol |

| Boiling Point | 134-136 °C (747 mmHg) | Expected to be very similar to the non-deuterated analog |

| Density | 0.882 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated analog |

| Refractive Index | n20/D 1.409 | Expected to be very similar to the non-deuterated analog |

Synthesis and Experimental Protocols

The synthesis of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane can be achieved through the reaction of a suitable borane (B79455) precursor with a trideuteriomethyl Grignard reagent. A plausible synthetic route is outlined below.

Proposed Synthesis of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane

This protocol is adapted from general procedures for the synthesis of alkyl pinacol boronate esters.

Materials:

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313)

-

Trideuteriomethyl iodide (CD3I) or trideuteriomethyl bromide (CD3Br)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of trideuteriomethyl iodide or bromide in anhydrous diethyl ether or THF to the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is typically stirred at room temperature until the magnesium is consumed. Gentle heating may be required to maintain the reaction.

-

-

Reaction with the Boronic Ester Precursor:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the same anhydrous solvent to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane as a colorless liquid.

-

Characterization

The successful synthesis of the target compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the twelve equivalent protons of the tetramethyl groups on the dioxaborolane ring at approximately δ 1.2 ppm. The signal for the methyl group protons will be absent, confirming the incorporation of deuterium.

-

²H NMR: The deuterium NMR spectrum should show a singlet corresponding to the three deuterium atoms of the trideuteriomethyl group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbons of the pinacol group and a signal for the trideuteriomethyl carbon. The C-D coupling will result in a multiplet for the CD3 carbon.

-

¹¹B NMR: The boron NMR spectrum is expected to show a broad singlet characteristic of a tetracoordinate boron atom in this environment.

-

-

Mass Spectrometry (MS): Mass spectrometry is a crucial technique to confirm the isotopic enrichment.[1]

-

The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the deuterated compound (145.02 g/mol ).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can also provide structural information.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by C-H stretching and bending vibrations from the pinacol group. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

-

Logical Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane.

Caption: Proposed synthetic workflow for 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane.

References

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Reagents in Synthesis

For researchers, scientists, and drug development professionals, the use of deuterated reagents is a cornerstone of modern chemical synthesis and analysis. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), offers profound advantages in mechanistic studies, metabolic tracing, and the development of novel therapeutics with improved pharmacokinetic profiles. However, the efficacy and reliability of these applications are intrinsically linked to a critical, yet often complex, parameter: the isotopic purity of the deuterated reagents.

This in-depth technical guide provides a comprehensive overview of the core principles and practical considerations surrounding isotopic purity. It is designed to equip researchers with the knowledge to select appropriate deuterated reagents, accurately determine their isotopic composition, and understand the implications of isotopic purity on their experimental outcomes.

The Criticality of Isotopic Purity

The isotopic purity of a deuterated reagent refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. This is distinct from isotopic enrichment, which describes the percentage of deuterium at a specific labeled position within a molecule.[1] For a reagent to be effective, a high degree of isotopic purity is often essential. Impurities, in the form of unlabeled or partially labeled molecules, can introduce significant errors in analytical measurements and compromise the therapeutic efficacy and safety of deuterated drug candidates.[2][3]

In the realm of drug development, the distribution of isotopologues—molecules that differ only in their isotopic composition—is a critical quality attribute that must be rigorously characterized and controlled to ensure batch-to-batch consistency and meet regulatory expectations.

Quantitative Isotopic Purity Requirements for Various Applications

The required isotopic purity of a deuterated reagent is dictated by its intended application. The following table summarizes typical isotopic purity requirements for various common uses.

| Application | Typical Required Isotopic Purity/Enrichment | Rationale |

| NMR Spectroscopy (Solvents) | ≥99.5% D | To minimize residual proton signals that can obscure analyte signals and complicate spectral interpretation. |

| Internal Standards (LC-MS/GC-MS) | ≥98% Isotopic Enrichment | To ensure accurate quantification by minimizing isotopic crosstalk with the analyte and providing a reliable reference signal.[4] |

| Metabolic Tracing/Flux Analysis | ≥95% Isotopic Purity | To ensure that the observed isotopic labeling patterns accurately reflect metabolic pathways and are not confounded by unlabeled or partially labeled tracers.[2] |

| Deuterated Active Pharmaceutical Ingredients (APIs) | Species abundance profile must be well-characterized and controlled. | To ensure consistent efficacy, safety, and pharmacokinetic profiles, and to meet regulatory requirements for drug product characterization.[7] |

| Mechanistic Studies (Kinetic Isotope Effect) | Varies depending on the specific experiment; often requires high isotopic enrichment at the position of interest. | The magnitude of the kinetic isotope effect is directly related to the level of deuteration at the bond-breaking site.[6] |

Determining Isotopic Purity: Key Experimental Protocols

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position within the same molecule or to an internal standard, the degree of deuteration can be accurately calculated.

Experimental Protocol for Isotopic Purity Determination by ¹H NMR:

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated compound and a suitable internal standard (if used) into an NMR tube.

-

Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆ with a specified isotopic purity of ≥99.9%).

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Employ a quantitative pulse sequence, such as a simple 90° pulse-acquire sequence.

-

Crucially, set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.[9][10][11] T₁ values can be determined experimentally using an inversion-recovery pulse sequence.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the signals to be integrated.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate the residual proton signal at the deuterated position and the reference signal (from a non-deuterated part of the molecule or the internal standard).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [1 - (Integral of residual proton signal / (Integral of reference signal / Number of protons in reference signal))] x 100

-

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can provide detailed information about the distribution of isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.[12]

Experimental Protocol for Isotopic Purity Determination by MS:

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile, methanol).

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire data in full scan mode to observe the entire isotopic cluster of the molecular ion.

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc.).

-

Determine the relative abundance of each isotopologue from the peak intensities.

-

Calculate the isotopic purity by summing the relative abundances of the desired deuterated species. It is important to correct for the natural isotopic abundance of other elements (e.g., ¹³C) in the molecule.[13]

-

Visualizing Key Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Conclusion

The isotopic purity of deuterated reagents is a fundamental parameter that underpins the reliability and accuracy of a wide range of chemical and biological research. A thorough understanding of the specific isotopic purity requirements for a given application, coupled with the proficient use of analytical techniques such as NMR and MS, is essential for researchers in academia and industry. By adhering to the principles and protocols outlined in this guide, scientists and drug development professionals can navigate the complexities of the isotopic landscape with confidence, ensuring the integrity of their research and the quality of their deuterated products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wakefield Chemistry Consulting [wakefieldchemistryconsulting.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Building Block. The relaxation delay [imserc.northwestern.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Methylboronic Acid Pinacol Ester-d3

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Methylboronic acid pinacol (B44631) ester-d3, a compound often utilized in synthetic chemistry.

Section 1: Hazard Identification and Classification

Methylboronic acid pinacol ester-d3 is classified as a hazardous substance. The primary hazards associated with this compound are flammability, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H226: Flammable liquid and vapor[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3][4] |

Pictograms:

-

GHS02: Flame (Flammable)[2]

-

GHS07: Exclamation Mark (Skin and eye irritation, respiratory irritation)

Signal Word: Danger [2]

Section 2: Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is crucial for minimizing risk. These are categorized into prevention, response, storage, and disposal.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4] |

| P233 | Keep container tightly closed.[2][4] | |

| P240 | Ground/bond container and receiving equipment.[2][4] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[2][4] | |

| P242 | Use only non-sparking tools.[2][4] | |

| P243 | Take precautionary measures against static discharge.[2][4] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] | |

| P264 | Wash hands thoroughly after handling.[4][5] | |

| P270 | Do not eat, drink or smoke when using this product.[5][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[4][5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][7] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][7] | |

| P330 | Rinse mouth.[5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4][6] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| Storage | P405 | Store locked up.[3][5] |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., compatible chemical-resistant gloves) and clothing to prevent skin exposure.[7][9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] A dust mask type N95 (US) may be suitable.

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[7][9]

Section 3: Experimental Protocols and Handling Procedures

General Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of vapor or mist.[10]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from sources of ignition.[4]

-

Take measures to prevent the buildup of electrostatic charge.[4]

Storage:

-

It is recommended to store at -20°C.[2]

Accidental Release Measures:

-

Minor Spills:

-

Major Spills:

Section 4: First Aid and Firefighting Measures

Table 3: First Aid Measures

| Exposure | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7][8] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][7] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][11] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][12]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][10]

Section 5: Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

References

- 1. This compound | C7H15BO2 | CID 140694586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylboronic acid pinacol ester | 94242-85-0 [sigmaaldrich.com]

- 3. Methyl boronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.pt [fishersci.pt]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. jwpharmlab.com [jwpharmlab.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

Technical Guide: Methylboronic acid pinacol ester-d3 (CAS: 2413695-26-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity with CAS number 2413695-26-6, identified as Methylboronic acid pinacol (B44631) ester-d3. While direct experimental data on this specific deuterated compound is limited in publicly available literature, its non-deuterated analogue, methylboronic acid pinacol ester, serves as a crucial reagent and intermediate in various chemical syntheses. This guide focuses on the most relevant scientific context found for boronic acid derivatives, particularly in the development of enzyme inhibitors.

A key area of research where boronic acids are prominent is in the design of inhibitors for β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. A significant study in this field, "Structure-Based Development of (1-(3'-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases" by Wang YL, et al., provides a framework for understanding the application and evaluation of similar boronic acid-containing compounds. While this paper does not directly mention the deuterated form (CAS 2413695-26-6), the methodologies and principles are highly relevant.

Chemical Information

| Property | Value |

| CAS Number | 2413695-26-6 |

| Chemical Name | 4,4,5,5-tetramethyl-2-(methyl-d3)-1,3,2-dioxaborolane[1] |

| Molecular Formula | C₇H₁₂D₃BO₂ |

| Molecular Weight | 145.02 g/mol [1] |

| Synonyms | Methylboronic acid pinacol ester-d3, 2-(Trideuteriomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane[1] |

| Physical Description | Liquid[2][3] |

| Primary Applications | Research chemical, potentially used as a tracer or internal standard in quantitative analysis (NMR, GC-MS, LC-MS). The non-deuterated form is used in organic synthesis, including as a precursor for anti-cancer agents and enzyme inhibitors.[3] |

Relevant Experimental Context: β-Lactamase Inhibition

The research by Wang YL, et al. focuses on boronic acid derivatives as dual-action inhibitors of metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs). This provides a strong inferential basis for the potential application and experimental evaluation of compounds like this compound in drug discovery.

General Experimental Workflow for Inhibitor Development

The development and evaluation of boronic acid-based enzyme inhibitors typically follow a structured workflow.

Workflow for boronic acid inhibitor development.

Key Experimental Protocols

The following are detailed methodologies analogous to those that would be used to evaluate a compound like this compound in the context of β-lactamase inhibition, based on the work of Wang YL, et al.

2.2.1. Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (IC₅₀) of the compound against target enzymes.

-

Methodology:

-

Recombinant β-lactamase enzymes (e.g., VIM-2, KPC-2) are expressed and purified.

-

Enzyme activity is measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) using a spectrophotometer.

-

The inhibitor, at varying concentrations, is pre-incubated with the enzyme.

-

The reaction is initiated by adding the substrate, and the rate of hydrolysis is measured.

-

IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.

-

2.2.2. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the inhibitor bound to the enzyme active site.

-

Methodology:

-

The target enzyme is crystallized, often in the presence of the inhibitor.

-

Crystals are exposed to a high-intensity X-ray beam.

-

Diffraction data is collected and processed to generate an electron density map.

-

A molecular model of the enzyme-inhibitor complex is built into the electron density map and refined.

-

2.2.3. Cellular Assays

-

Objective: To assess the ability of the inhibitor to potentiate the activity of β-lactam antibiotics against resistant bacterial strains.

-

Methodology:

-

Minimum Inhibitory Concentrations (MICs) of a β-lactam antibiotic (e.g., meropenem) are determined against a panel of β-lactamase-producing bacteria.

-

MICs are then re-determined in the presence of a fixed concentration of the inhibitor.

-

A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates potentiation.

-

2.2.4. Cytotoxicity Assays

-

Objective: To evaluate the toxicity of the compound against human cell lines.

-

Methodology:

-

Human cell lines (e.g., HEK293T) are cultured in the presence of varying concentrations of the inhibitor.

-

Cell viability is assessed after a defined incubation period using a colorimetric assay (e.g., MTT assay).

-

The concentration that reduces cell viability by 50% (CC₅₀) is determined.

-

Signaling and Interaction Pathways

The mechanism of action of boronic acid inhibitors against serine-β-lactamases involves the formation of a covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site.

Inhibition of serine-β-lactamase by a boronic acid.

Safety and Handling

Based on the GHS classification for this compound, the following hazards are identified:

-

Flammable liquid and vapor (H226)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) Structure-Based Development of (1- [research.amanote.com]

- 3. Structure-Based Development of (1-(3'-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-Lactamases. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Methylboronic Acid Pinacol Ester-d3 in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methylboronic acid pinacol (B44631) ester-d3 in Suzuki-Miyaura cross-coupling reactions. The unique properties of this isotopically labeled reagent make it a valuable tool for mechanistic studies and as an internal standard for quantitative analysis in complex reaction mixtures and biological matrices.

Application Notes

Methylboronic acid pinacol ester-d3 serves two primary roles in the context of Suzuki-Miyaura cross-coupling:

-

Mechanistic Investigations and Kinetic Isotope Effect (KIE) Studies: The deuterium-labeled methyl group acts as a probe to investigate reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated (protio) analogues, researchers can determine the kinetic isotope effect. A significant KIE can indicate that the C-B bond cleavage is involved in the rate-determining step of the reaction, providing crucial insights into the transmetalation process.

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to its non-deuterated counterpart, this compound is an excellent internal standard for quantitative analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] It co-elutes with the analyte in chromatography and experiences similar ionization effects in MS, but is distinguishable by its higher mass.[2][4] In NMR, its signals are distinct from the non-deuterated analogue, allowing for accurate quantification of reactants, products, or impurities.[5][6][7]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling for Mechanistic Studies

This protocol describes a general procedure for the cross-coupling of an aryl halide with this compound. The reaction can be run in parallel with the non-deuterated analogue to determine the kinetic isotope effect.

Reaction Scheme:

Ar-X + (CD₃)-B(pin) → Ar-CD₃ (where Ar = Aryl group, X = Br, I, OTf, and pin = pinacolato)

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated product.

For KIE Studies: Run a parallel reaction under identical conditions using non-deuterated Methylboronic acid pinacol ester. The rates of the two reactions can be compared by analyzing aliquots at various time points.

Protocol 2: Use as an Internal Standard for Quantitative NMR (qNMR) Analysis

This protocol outlines the use of this compound as an internal standard to determine the yield of a Suzuki-Miyaura reaction product.

Procedure:

-

Reaction Workup: After the completion of the Suzuki-Miyaura reaction, cool the mixture to room temperature.

-

Sample Preparation:

-

Accurately weigh a specific amount of the crude reaction mixture into an NMR tube.

-

Accurately weigh and add a known amount of this compound (the internal standard) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.[5][6]

-

Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the mixture completely.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate a well-resolved signal of the product and the singlet from the this compound.

-

Calculate the molar amount of the product using the following formula:

M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * M_IS

Where:

-

M_analyte = moles of the analyte (product)

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons for the analyte signal

-

I_IS = Integral of the internal standard signal

-

N_IS = Number of protons for the internal standard signal (for the methyl group, this is conceptually 3, but the signal is a singlet)

-

M_IS = moles of the internal standard added

-

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 95 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 88 |

Note: Yields are hypothetical and representative for typical Suzuki-Miyaura reactions. Actual yields will vary based on specific substrates and conditions.

Table 2: Properties for Use as an Internal Standard

| Property | This compound |

| Molecular Formula | C₇H₁₂D₃BO₂ |

| Molecular Weight | ~145.02 g/mol |

| ¹H NMR Signal (CDCl₃) | ~0.78 ppm (singlet) |

| Key Advantages | Chemically inert under reaction conditions, sharp singlet in ¹H NMR, minimal signal overlap.[6][7] |

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. texilajournal.com [texilajournal.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 7. ethz.ch [ethz.ch]

Methylboronic acid pinacol ester-d3 as an internal standard in LC-MS/MS analysis

Application Note:

Quantitative Analysis of Boronic Acid-Containing Compounds in Biological Matrices using Methylboronic acid pinacol (B44631) ester-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis. However, it is susceptible to matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. The use of a stable isotope-labeled (SIL) internal standard (IS) is a widely accepted strategy to mitigate these effects.[1][2] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2] Ideally, a SIL IS co-elutes with the analyte and experiences identical extraction recovery and ionization effects, thereby providing a reliable means to correct for variations during sample preparation and analysis.[3][4]

This application note describes a detailed protocol for the use of Methylboronic acid pinacol ester-d3 as an internal standard for the quantitative analysis of a hypothetical boronic acid-containing drug, "Boro-Drug," in human plasma. This compound serves as an ideal internal standard for boronic acid-containing compounds due to its structural similarity and the presence of a stable deuterium (B1214612) label.[5][6]

Experimental Protocols

2.1. Materials and Reagents

-

Analyte: Boro-Drug (hypothetical)

-

Internal Standard: this compound (CAS: 2413695-26-6)[6]

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Plasma: Drug-free human plasma

-

Solid Phase Extraction (SPE) Cartridges: (e.g., Oasis HLB)

2.2. Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Boro-Drug and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Boro-Drug stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Boro-Drug working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ, Low, Mid, High).

2.3. Sample Preparation (Protein Precipitation & SPE)

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.4. LC-MS/MS Method

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometer Settings (Triple Quadrupole):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Boro-Drug | [M+H]⁺ | Fragment Ion 1 |

| This compound | 146.1 | 86.1 |

Note: The MRM transitions for the hypothetical "Boro-Drug" would need to be determined experimentally.

Data Presentation and Results

3.1. Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Hypothetical Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 98,500 | 0.0154 |

| 5 | 7,890 | 99,100 | 0.0796 |

| 10 | 15,500 | 98,800 | 0.1569 |

| 50 | 79,200 | 99,500 | 0.7960 |

| 100 | 158,000 | 99,200 | 1.5927 |

| 500 | 795,000 | 98,900 | 8.0384 |

| 1000 | 1,598,000 | 99,300 | 16.0926 |

| Linearity: r² > 0.995 |

3.2. Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing the QC samples at three different concentrations on multiple days.

Table 4: Hypothetical Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 2.95 ± 0.15 | 5.1% | 98.3% | 6.2% | 98.5% |

| Mid | 80 | 81.2 ± 3.5 | 4.3% | 101.5% | 5.5% | 101.2% |

| High | 800 | 790.5 ± 28.1 | 3.6% | 98.8% | 4.8% | 99.1% |

Mandatory Visualizations

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C7H15BO2 | CID 140694586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methylboronic acid pinacol (B44631) ester-d3 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis in pharmaceutical and chemical research. qNMR is a powerful primary analytical method that allows for the precise and accurate determination of the concentration and purity of substances without the need for calibration curves based on the analyte of interest.[1]

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[1] This technique is increasingly utilized in early-stage drug development for rapid and accurate potency determination, impurity quantification, and residual solvent analysis.[2][3][4]

Methylboronic acid pinacol ester-d3 is a suitable internal standard for ¹H qNMR due to its chemical stability, high purity, and simple NMR spectrum. The deuterated methyl group provides a singlet signal that is unlikely to overlap with analyte signals, a key characteristic of an ideal internal standard.[4]

Key Advantages of qNMR:

-

Primary Analytical Method: qNMR is recognized by pharmacopeias as a primary method, meaning it does not require a standard of the analyte itself for calibration.[2]

-

Accuracy and Precision: When executed correctly, qNMR offers high accuracy and precision in quantitative analysis.[1]

-

Versatility: It can be applied to a wide range of small molecules, including active pharmaceutical ingredients (APIs), intermediates, and impurities.[5][6]

-

Non-destructive: NMR is a non-destructive technique, allowing for sample recovery after analysis.[1]

-

Structural Information: Beyond quantification, the NMR spectrum provides valuable structural information about the analyte and any present impurities.[1]

-

Efficiency: qNMR methods can be developed and implemented more rapidly than many chromatographic techniques.[3][4]

Experimental Workflow and Principles

The general workflow for qNMR analysis is a systematic process that ensures accurate and reproducible results. The process can be broken down into four main stages: method planning, sample preparation, data acquisition, and data processing.[7]

The fundamental principle of qNMR is based on the direct proportionality between the integrated signal area and the number of protons contributing to that signal. The purity or concentration of an analyte can be calculated using the following equation:

Quantitative NMR Calculation Principle

The calculation for determining the purity of an analyte using an internal standard is derived from the fundamental relationship between signal intensity and the number of nuclei.

Detailed Experimental Protocol

This protocol outlines the steps for determining the purity of a solid analyte using this compound as the internal standard.

Materials and Equipment:

-

Analyte: The compound to be quantified.

-

Internal Standard (IS): this compound (purity > 99.5%).

-

Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable solvent in which both the analyte and IS are fully soluble.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[8]

-

Analytical Balance: Capable of weighing to at least 0.01 mg.

-

Vials and Caps: Clean, dry glass vials.

-

Volumetric Flask and Pipettes: For precise solvent addition (optional, for concentration determination).

-

NMR Tubes: High-precision 5 mm NMR tubes.

Procedure:

-

Preparation of the Internal Standard Stock Solution (Optional, for multiple samples):

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the standard in the deuterated solvent and fill to the mark.

-

Calculate the exact concentration of the internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the internal standard, this compound, into a clean, dry vial. Record the precise weight.

-

Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[1] Record the precise weight.

-

Add approximately 0.7 mL of the deuterated solvent to the vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for the ¹H frequency.

-

Set the following acquisition parameters:

-

Pulse Width (p1): Calibrate a 90° pulse to maximize the signal in a single scan.[1]

-

Relaxation Delay (d1): Set a long relaxation delay to ensure complete relaxation of all relevant protons. A value of 5 times the longest T1 of the signals of interest is recommended. A typical starting value for small molecules is 30-60 seconds.[1]

-

Acquisition Time (aq): Use an acquisition time of at least 3 seconds to ensure good digital resolution.[1]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]

-

Spectral Width (sw): Set a spectral width that encompasses all signals of interest.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction.

-

Integrate the well-resolved, non-overlapping signal from the analyte and the singlet from the deuterated methyl group of the this compound.

-

Use the qNMR calculation formula to determine the purity of the analyte.

-

Quantitative Data Summary

The following table provides an example of the data that would be collected and calculated during a qNMR experiment for purity determination.

| Parameter | Symbol | Analyte (Example) | Internal Standard (this compound) |

| Weight | W | 12.5 mg | 8.2 mg |

| Molecular Weight | M | 350.4 g/mol | 145.0 g/mol |

| Number of Protons | N | 2 (for a specific signal) | 3 (for the CD₃ signal) |

| Integral Value | I | 1.85 | 1.00 |

| Purity | P | Calculated | 99.8% |

Calculation Example:

Using the data from the table above:

Purity_analyte = (1.85 / 1.00) * (3 / 2) * (350.4 / 145.0) * (8.2 / 12.5) * 99.8%

Purity_analyte = 98.5%

Method Validation

For use in regulated environments, the qNMR method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

-

Linearity: The method should be linear over a range of analyte concentrations.[3] This can be assessed by preparing samples with varying analyte-to-standard ratios.

-

Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Quantitative NMR spectroscopy using this compound as an internal standard is a robust, accurate, and efficient method for determining the purity and concentration of chemical compounds, particularly in the pharmaceutical industry. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently implement qNMR in their analytical workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. govst.edu [govst.edu]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. emerypharma.com [emerypharma.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for Synthetic Routes Utilizing CD3-Bpin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of trideuteromethyl pinacol (B44631) boronate (CD3-Bpin) as a building block in organic synthesis. The strategic incorporation of a trideuteromethyl (-CD3) group, often referred to as a "magic methyl" group, into drug candidates can significantly improve their pharmacokinetic properties by attenuating metabolic pathways involving C-H bond cleavage.[1][2] CD3-Bpin serves as a versatile and efficient reagent for introducing this valuable moiety, primarily through palladium-catalyzed cross-coupling reactions.

Introduction to CD3-Bpin in Drug Discovery

The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can profoundly impact the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, such as oxidation by cytochrome P450 enzymes. By selectively introducing CD3 groups at metabolically vulnerable positions, drug developers can enhance a drug's half-life, reduce the formation of potentially toxic metabolites, and ultimately improve its therapeutic index.

CD3-Bpin is a key building block in this endeavor, allowing for the direct and site-selective installation of a trideuteromethyl group onto various molecular scaffolds. The pinacol boronate functionality makes it a stable, easy-to-handle solid that is highly effective in Suzuki-Miyaura cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of CD3-Bpin, this reaction enables the coupling of the CD3 group to an aryl or vinyl halide (or triflate), providing a straightforward route to deuterated aromatic and olefinic compounds.

General Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the CD3 group is transferred from the boron atom to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond in the product (Ar-CD3) and regenerates the active Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of CD3-Bpin with aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of CD3-Bpin with an Aryl Bromide

This protocol is a general starting point for the coupling of CD3-Bpin with a variety of aryl bromides.

Materials:

-

Aryl bromide (1.0 equiv)

-

CD3-Bpin (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, CD3-Bpin, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated product.

Quantitative Data:

The following table provides representative data for the Suzuki-Miyaura coupling of CD3-Bpin with various aryl bromides, adapted from typical conditions found in the literature for similar alkylboronic esters.[3][4]

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(dppf)Cl2 (3) | K3PO4 (2) | Dioxane/H2O | 80 | 12 | ~85-95 |

| 2 | 4-Bromoanisole | Pd(PPh3)4 (5) | K2CO3 (3) | Toluene/H2O | 100 | 8 | ~80-90 |

| 3 | 1-Bromo-4-fluorobenzene | SPhos Pd G2 (2) | K3PO4 (2) | Dioxane | 100 | 4 | >90 |

| 4 | 3-Bromopyridine | Pd(OAc)2/SPhos (2) | Cs2CO3 (2.5) | t-BuOH/H2O | 90 | 6 | ~75-85 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Safety Precautions

-

Palladium catalysts and phosphine (B1218219) ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Organoboron reagents should be handled with care.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting